molecular formula C15H17BrN2O2 B12509135 (S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate

(S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate

Cat. No.: B12509135
M. Wt: 337.21 g/mol
InChI Key: SOEQTVSZOBRUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a brominated indole structure, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative .

Mechanism of Action

The mechanism of action of (S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate involves its interaction with specific molecular targets. The brominated indole structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function . This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate is unique due to its specific combination of a brominated indole ring and a carbamate ester. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

propan-2-yl N-(7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2/c1-8(2)20-15(19)17-10-6-12-11-5-9(16)3-4-13(11)18-14(12)7-10/h3-5,8,10,18H,6-7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEQTVSZOBRUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1CC2=C(C1)NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.